(S)-3-Amino-4-methylpentanoic acid ethyl ester
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Overview
Description
(S)-3-Amino-4-methylpentanoic acid ethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular compound is derived from 3-amino-4-methylpentanoic acid, also known as leucine, which is an essential amino acid. The ethyl ester form is often used to enhance the compound’s solubility and stability, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-methylpentanoic acid ethyl ester typically involves the esterification of 3-amino-4-methylpentanoic acid with ethanol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
3-Amino-4-methylpentanoic acid+EthanolH2SO4(S)-3-Amino-4-methylpentanoic acid ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. Additionally, the use of solid acid catalysts, such as sulfonated polystyrene resins, can enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-4-methylpentanoic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the parent acid and ethanol in the presence of an acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: 3-Amino-4-methylpentanoic acid and ethanol.
Reduction: 3-Amino-4-methylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-Amino-4-methylpentanoic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to amino acid metabolism and protein synthesis.
Industry: The ester is used in the production of flavorings and fragrances due to its pleasant aroma.
Mechanism of Action
The mechanism of action of (S)-3-Amino-4-methylpentanoic acid ethyl ester depends on its specific application. In biological systems, the ester can be hydrolyzed to release 3-amino-4-methylpentanoic acid, which can then participate in metabolic pathways. The amino acid can be incorporated into proteins or act as a precursor for other bioactive molecules. The ester form may also enhance the compound’s ability to cross cell membranes, improving its efficacy as a drug or research tool.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl butanoate: Another ester with a fruity smell, used in flavorings and fragrances.
Ethyl propanoate: An ester with a sweet odor, used in the food industry.
Uniqueness
(S)-3-Amino-4-methylpentanoic acid ethyl ester is unique due to the presence of both an amino group and an ester group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler esters. Additionally, its derivation from an essential amino acid adds to its biological significance, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
ethyl (3S)-3-amino-4-methylpentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-11-8(10)5-7(9)6(2)3/h6-7H,4-5,9H2,1-3H3/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXXWHOBPJEQJJ-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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